N-(2,5-dimethylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

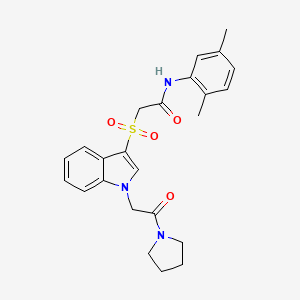

N-(2,5-dimethylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic acetamide derivative characterized by a multifunctional structure. The compound features:

- A 2,5-dimethylphenyl substituent on the acetamide nitrogen, which may enhance lipophilicity and influence receptor binding.

- A sulfonyl group bridging the acetamide and indole moieties, a structural motif common in bioactive molecules targeting enzymes or receptors (e.g., sulfonamide-based inhibitors) .

- A 1H-indol-3-yl core modified with a 2-oxo-2-(pyrrolidin-1-yl)ethyl side chain.

Properties

IUPAC Name |

N-(2,5-dimethylphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4S/c1-17-9-10-18(2)20(13-17)25-23(28)16-32(30,31)22-14-27(21-8-4-3-7-19(21)22)15-24(29)26-11-5-6-12-26/h3-4,7-10,13-14H,5-6,11-12,15-16H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBVIILYQMOBMKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, also referred to as E587-0111, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and structure-activity relationships.

The molecular formula of E587-0111 is with a molecular weight of 403.5 g/mol. The compound features a complex structure that includes a sulfonamide group, which is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C24H27N3O2S |

| Molecular Weight | 403.5 g/mol |

| IUPAC Name | This compound |

| InChI Key | MDL Number (MFCD) |

E587-0111 exhibits biological activity primarily through its interaction with various cellular pathways. The indole and pyrrolidine moieties are known to influence signaling pathways related to cancer cell proliferation and apoptosis. Preliminary studies suggest that the compound may act as an inhibitor of specific kinases or enzymes involved in these pathways.

Anticancer Activity

Recent research has indicated that E587-0111 displays promising anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including:

- MCF-7 (breast cancer)

- PANC-1 (pancreatic cancer)

- SK-MEL-2 (melanoma)

In these studies, E587-0111 demonstrated IC50 values in the micromolar range, indicating significant cytotoxicity against these cell lines. For instance, one study reported IC50 values of 0.65 µM for MCF-7 and 2.41 µM for PANC-1 cells .

Structure-Activity Relationship (SAR)

The structure of E587-0111 allows for various modifications that can enhance its biological activity. SAR studies have highlighted the importance of the sulfonamide and indole groups in determining the compound's potency. Variations in these groups can lead to changes in inhibitory activity against target enzymes or receptors.

Study 1: In Vitro Evaluation

A comprehensive study evaluated the effects of E587-0111 on cancer cell lines under normoxic and hypoxic conditions. The results showed that the compound was particularly effective under hypoxic conditions, which are common in tumor microenvironments. This suggests that E587-0111 could be a valuable therapeutic agent for targeting tumors that exhibit hypoxia-related resistance to conventional therapies .

Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of human carbonic anhydrases (hCA), which are implicated in tumor progression and metastasis. E587-0111 was tested against both cytosolic and membrane-bound forms of hCA, demonstrating selective inhibition at nanomolar concentrations . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indole-Sulfonamide Motifs

Compound 41 (N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide):

- Key Differences :

- The sulfonamide group is attached to a 2,5-bis(trifluoromethyl)phenyl ring instead of 2,5-dimethylphenyl.

- The indole core is substituted with a 4-chlorobenzoyl group and a 5-methoxy group, absent in the target compound.

- Implications: Trifluoromethyl groups enhance electronegativity and metabolic stability compared to methyl groups .

N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides :

- Key Differences :

- Implications :

- Sulfanyl and oxadiazole groups may alter redox properties or metal-binding capabilities.

- Simplified structure may reduce synthetic complexity but limit selectivity.

Thieno[3,4-C]pyrrole-Based Acetamides

Crystal forms of (S)-N-[5-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4,6-dioxo-5,6-dihydro-4H-thieno[3,4-c]pyrrole-1-yl]acetamide:

- Key Differences: Contains a thieno-pyrrole core instead of indole. Features methylsulfonyl and dioxo groups absent in the target compound .

- Implications: Thieno-pyrrole systems may confer distinct electronic properties and solubility profiles. The dioxo group could increase polarity, affecting blood-brain barrier penetration.

Q & A

Q. What are the common synthetic routes for preparing N-(2,5-dimethylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide?

The synthesis typically involves coupling reactions between functionalized indole and acetamide precursors. A validated method uses carbodiimide-based reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) in dichloromethane with triethylamine as a base. The reaction proceeds at 273 K to minimize side reactions, followed by extraction and crystallization for purification . Alternative routes may involve sulfonylation of the indole moiety prior to coupling.

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

- NMR Spectroscopy : To confirm the presence of pyrrolidin-1-yl, sulfonyl, and acetamide groups.

- X-ray Crystallography : Resolves the spatial arrangement of substituents, including dihedral angles between aromatic rings and hydrogen-bonding networks (e.g., R22(10) dimer motifs) .

- FT-IR Spectroscopy : Identifies carbonyl (C=O) and sulfonyl (S=O) stretching frequencies .

Advanced Research Questions

Q. How can researchers optimize synthetic yield using statistical experimental design?

Design of Experiments (DoE) principles, such as factorial designs or response surface methodology, can systematically evaluate variables (e.g., temperature, reagent stoichiometry, solvent polarity). For example, flow chemistry platforms enable precise control over reaction parameters (residence time, mixing efficiency) and rapid screening of conditions, as demonstrated in analogous syntheses involving diazo compounds .

Q. What structural insights are critical for understanding the compound’s reactivity and interactions?

X-ray crystallography reveals:

- Planar Amide Group : Facilitates hydrogen-bonding interactions, critical for dimer formation .

- Dihedral Angles : Steric repulsion between the pyrrolidin-1-yl-ethyl and aromatic rings (e.g., 80.70° between amide and dichlorophenyl groups) influences conformational flexibility and binding to biological targets .

- Electron Density Maps : Highlight regions susceptible to electrophilic/nucleophilic attacks, guiding functionalization strategies.

Q. What methodological approaches are used to analyze the compound’s potential bioactivity?

- Molecular Docking : Predicts binding affinity to enzymes (e.g., kinases) by modeling interactions with the indole-sulfonyl and acetamide motifs.

- In Vitro Assays : Test inhibition of bacterial growth or cancer cell proliferation, leveraging structural similarities to bioactive pyrazole and indole derivatives .

- Metabolic Stability Studies : Assess the impact of the pyrrolidin-1-yl group on cytochrome P450-mediated oxidation .

Q. How can spectroscopic data resolve contradictions in reported reaction pathways?

Discrepancies in proposed mechanisms (e.g., competing substitution vs. elimination pathways) are addressed via:

- Isotopic Labeling : Tracks substituent migration during reactions.

- Time-Resolved IR Spectroscopy : Monitors intermediate formation (e.g., nitrenes or carbenes) in real time .

- DFT Calculations : Predicts thermodynamic feasibility of competing pathways .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters (from )

| Parameter | Value |

|---|---|

| Dihedral angle (amide/dichlorophenyl) | 80.70° |

| Hydrogen bond (N–H⋯O) | R22(10) dimer motif |

| Crystallization solvent | Methylene chloride |

Q. Table 2: Common Reaction Conditions for Functionalization

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | KMnO₄ in acidic conditions | Carboxylic acid derivatives |

| Reduction | LiAlH₄ or catalytic hydrogenation | Amine derivatives |

| Substitution | NaH/DMF with alkyl halides | Alkylated indole derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.